Ethyl 2-cyclobutylideneacetate
Description
Overview and Significance of Ethyl 2-Cyclobutylideneacetate in Organic Chemistry
This compound, bearing the Chemical Abstracts Service number 27741-65-7, stands as a remarkable example of how structural complexity in organic molecules can translate to synthetic utility. The compound exhibits the molecular formula C₈H₁₂O₂ and presents as a colorless oil under standard conditions. Its structural architecture features an ethyl ester group conjugated to a cyclobutylidene ring system, creating an α,β-unsaturated carbonyl compound with unique electronic properties. The presence of the four-membered ring imparts significant ring strain, estimated at approximately 26 kilocalories per mole, which contributes to the compound's enhanced reactivity compared to analogous cyclic systems.
The significance of this compound in organic chemistry extends beyond its structural novelty to encompass its functional versatility. The compound serves as an excellent Michael acceptor due to the electron-withdrawing nature of the ester group, which activates the adjacent double bond toward nucleophilic attack. This reactivity profile has been extensively exploited in the synthesis of complex cyclobutane-containing molecules, which are increasingly recognized for their presence in bioactive natural products and pharmaceutical compounds. The strained nature of the cyclobutane ring system also makes these compounds valuable synthetic intermediates for ring-opening reactions and rearrangements.
Modern organic synthesis has witnessed a growing appreciation for cyclobutane derivatives due to their unique three-dimensional arrangements and conformational constraints. This compound represents an accessible entry point into this chemical space, offering synthetic chemists a reliable platform for constructing more complex architectures. The compound's stability under normal handling conditions, combined with its high reactivity under appropriate reaction conditions, makes it an ideal substrate for both academic research and industrial applications.
Historical Context and Discovery
The development of this compound as a synthetic intermediate emerged from the broader evolution of cyclobutane chemistry in the mid-20th century. Early investigations into four-membered ring systems were primarily driven by theoretical interest in ring strain and conformational analysis. However, the synthetic utility of cyclobutane derivatives became apparent as researchers began to explore their unique reactivity patterns and their occurrence in natural products.
The specific synthesis of this compound was first reported through the application of the Horner-Wadsworth-Emmons reaction, a modification of the classical Wittig reaction that employs phosphonate-stabilized carbanions. This methodology, developed in the late 1950s by Leopold Horner and later refined by William Wadsworth and William Emmons, provided a reliable method for constructing α,β-unsaturated esters from ketones and phosphonate reagents. The reaction of cyclobutanone with triethyl phosphonoacetate under basic conditions emerged as the preferred route to this compound, offering good yields and operational simplicity.
The historical significance of this compound is further enhanced by its role in advancing our understanding of cyclobutane reactivity. Early studies demonstrated that the strained nature of the four-membered ring could be harnessed for selective transformations, leading to the development of new synthetic methodologies. The compound served as a testing ground for various reaction conditions and catalytic systems, contributing to the broader understanding of how ring strain influences chemical reactivity.
Research Significance and Applications
The research significance of this compound is multifaceted, encompassing both fundamental studies in organic chemistry and practical applications in pharmaceutical synthesis. Current literature reveals extensive use of this compound as a building block for constructing complex molecular frameworks that would be difficult to access through alternative routes. The compound's ability to undergo diverse transformations, including cycloaddition reactions, ring-opening processes, and nucleophilic additions, has made it a valuable tool in synthetic methodology development.
One of the most significant applications of this compound lies in the synthesis of spiro-proline derivatives, which represent important structural motifs in medicinal chemistry. Research has demonstrated that the compound can be efficiently converted to 3,3-spiro-α-proline containing chimeras through a multi-step synthetic sequence involving Michael addition and intramolecular lactamization. These spiro-proline derivatives exhibit unique conformational properties that make them attractive scaffolds for drug discovery programs targeting various biological pathways.
The compound has also found significant application in the preparation of pharmaceutical intermediates, particularly in the synthesis of compounds targeting specific protein pathways. Recent studies have shown its utility in preparing intermediates for Ubiquitin-specific protease 7 inhibitors, which have been implicated in cancer research. The versatility of this compound in these applications stems from its ability to serve as both an electrophilic and nucleophilic partner, depending on the reaction conditions employed.
| Application Area | Synthetic Role | Key Transformations | Research Impact |
|---|---|---|---|
| Spiro-Proline Synthesis | Building Block | Michael Addition, Cyclization | High - Novel Therapeutic Scaffolds |
| Pharmaceutical Intermediates | Precursor | Functional Group Manipulation | High - Drug Discovery Applications |
| Cyclobutane Chemistry | Model Substrate | Ring-Opening, Rearrangements | Medium - Mechanistic Studies |
| Natural Product Synthesis | Synthetic Intermediate | Cycloaddition, Coupling Reactions | Medium - Total Synthesis Programs |
Scope and Objectives of Current Research
Current research involving this compound spans multiple dimensions of organic chemistry, from fundamental mechanistic studies to applied synthetic methodology development. The primary objectives of contemporary investigations center on expanding the synthetic utility of this compound through the development of new catalytic systems and reaction conditions that can access previously unexplored chemical space. Researchers are particularly interested in developing asymmetric transformations that can leverage the inherent chirality potential of the cyclobutane ring system.
One major research direction focuses on the development of metal-catalyzed transformations of this compound. Recent studies have explored the use of palladium, cobalt, and other transition metal catalysts to promote novel cyclization and coupling reactions. These investigations aim to establish efficient synthetic routes to complex polycyclic structures that incorporate the cyclobutane motif, potentially leading to new classes of bioactive compounds. The research has shown promising results in developing cascade reactions that can form multiple bonds in a single synthetic operation.
Another significant area of current research involves the exploration of photochemical transformations of this compound. These studies investigate how light-induced processes can be used to access unique reaction pathways that are not available through thermal activation. The research has implications for green chemistry initiatives, as photochemical processes often operate under mild conditions and can provide high selectivity for desired products.
The development of new synthetic methodologies continues to be a major focus, with researchers investigating how this compound can be incorporated into existing synthetic frameworks. These studies aim to establish general protocols that can be applied across different substrate classes, thereby expanding the compound's utility in organic synthesis. The research encompasses both substrate scope studies and mechanistic investigations designed to understand the fundamental principles governing the compound's reactivity patterns.
| Research Objective | Methodology | Expected Outcomes | Timeline |
|---|---|---|---|
| Asymmetric Catalysis | Chiral Metal Complexes | Enantioselective Products | 2-3 Years |
| Photochemical Transformations | Light-Mediated Processes | Green Synthetic Routes | 1-2 Years |
| Cascade Reactions | Multi-Component Systems | Complex Molecular Architectures | 3-5 Years |
| Mechanistic Studies | Computational and Experimental | Fundamental Understanding | Ongoing |
Properties
IUPAC Name |
ethyl 2-cyclobutylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-10-8(9)6-7-4-3-5-7/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCGWHVDPBOFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577455 | |
| Record name | Ethyl cyclobutylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27741-65-7 | |
| Record name | Ethyl cyclobutylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10577455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutylidene-acetic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Horner–Wadsworth–Emmons (HWE) Reaction Using Triethyl Phosphonoacetate
- Cyclobutanone is dissolved in anhydrous tetrahydrofuran (THF) at 0 °C.
- Sodium hydride (NaH, 60% dispersion in mineral oil) is added slowly to generate the phosphonate carbanion.
- Triethyl phosphonoacetate is then added to the reaction mixture.
- The reaction is stirred at room temperature for approximately 2 hours.
- After quenching with water, the mixture is extracted with ethyl acetate.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- The crude product is purified by flash chromatography using 10% ethyl acetate in hexane as eluent.
- Yield: Approximately 70% of this compound as a colorless oil.
- ^1H NMR (300 MHz, CDCl3): δ 5.54 (multiplet, 1H), 4.11 (quartet, 2H), 3.09 (triplet, 2H), 2.79 (triplet, 2H), 2.06 (multiplet, 2H), 1.23 (triplet, 3H).
- ^13C NMR (75 MHz, CDCl3): δ 167, 166.5, 112.4, 59.5, 33.7, 32.3, 17.6, 14.3 ppm.
This method is widely used due to its straightforward approach and relatively high yield. The use of NaH as a strong base facilitates the generation of the phosphonate carbanion, which then undergoes nucleophilic addition to cyclobutanone, followed by elimination to form the alkene in the ester product.
Wittig Reaction Using (Ethoxycarbonylmethylene)triphenylphosphorane
- Cyclobutanone and (ethoxycarbonylmethylene)triphenylphosphorane are heated in a sealed tube at 125–140 °C for 24 hours.
- After cooling, pentane is added, and the mixture is stirred and filtered.
- The pentane layer is evaporated under reduced pressure.
- The crude product is purified by column chromatography using diethyl ether and n-pentane as eluents.
- Yield: Approximately 70% of this compound.
- The product is obtained as a colorless oil.
This method provides an alternative to the HWE reaction, utilizing the Wittig reagent to form the alkene moiety. The elevated temperature and sealed tube conditions promote the reaction efficiency.
Base-Catalyzed Hydrolysis and Esterification Variants
This compound can be subjected to hydrolysis under basic conditions to yield the corresponding acid or further derivatized.
- Using lithium hydroxide monohydrate in a mixture of THF, water, and methanol at room temperature for 16–18 hours results in hydrolysis of the ester to the acid with yields around 54–62%.
- Sodium hydroxide in ethanol/water mixtures at room temperature for 12 hours also achieves hydrolysis with similar yields (~62%).
- Acidification of the reaction mixture post-hydrolysis allows isolation of the acid product.
These hydrolysis steps are important for downstream functionalization and demonstrate the compound's chemical versatility.
Krapcho Decarboxylation and Related Transformations
In multistep syntheses involving this compound derivatives, Krapcho decarboxylation has been employed to selectively remove ester groups while retaining others intact. This method is useful in complex molecule synthesis, such as spirocyclic proline derivatives, where selective ester cleavage is required without affecting other functional groups.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Product Form | Notes |
|---|---|---|---|---|
| Horner–Wadsworth–Emmons (HWE) | Cyclobutanone, NaH, triethyl phosphonoacetate, THF, 0 °C to RT, 2 h | ~70 | Colorless oil | Mild conditions, good yield |
| Wittig Reaction | Cyclobutanone, (ethoxycarbonylmethylene)triphenylphosphorane, sealed tube, 125–140 °C, 24 h | ~70 | Colorless oil | Requires high temperature, sealed tube |
| Base Hydrolysis (LiOH) | LiOH·H2O, THF/water/methanol, RT, 16–18 h | 54–62 | Acid (solid) | For conversion to acid derivative |
| Base Hydrolysis (NaOH) | NaOH, ethanol/water, RT, 12 h | ~62 | Acid (solid) | Alternative hydrolysis method |
| Krapcho Decarboxylation | Ester derivatives, decarboxylation conditions | N/A | Selective ester cleavage | Used in complex syntheses |
Research Findings and Notes
- The HWE reaction is the most commonly reported and efficient method for synthesizing this compound, providing good yields under relatively mild conditions.
- The Wittig reaction offers a viable alternative but requires more rigorous conditions (high temperature, sealed tube).
- Hydrolysis of the ester to the acid is straightforward and can be achieved with common bases such as lithium hydroxide or sodium hydroxide in mixed solvent systems.
- Purification is typically achieved by flash chromatography using ethyl acetate/hexane or diethyl ether/n-pentane gradients.
- NMR data consistently confirm the structure of the product, with characteristic signals for the alkene proton (~5.5 ppm) and ethyl ester moiety.
- The compound is sensitive to moisture and air; thus, reactions are often conducted under inert atmosphere (argon or nitrogen) and anhydrous conditions.
- The compound’s utility in further synthetic transformations, such as spirocyclic compound synthesis, underscores the importance of reliable preparation methods.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyclobutylideneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halides or amines.
Scientific Research Applications
Ethyl 2-cyclobutylideneacetate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyclobutylideneacetate involves its interaction with specific molecular targets. The compound can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The cyclobutylidene group plays a crucial role in stabilizing these intermediates, thereby influencing the overall reactivity and selectivity of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
| Compound Name | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Solubility | Key Structural Feature |
|---|---|---|---|---|---|
| Ethyl 2-cyclobutylideneacetate | C₈H₁₂O₂ | 191.2 | 1.124 | Organic solvents | Cyclobutylidene ring |
| Ethyl 2-phenylacetoacetate | C₁₂H₁₄O₃ | Not reported | Not reported | Organic solvents | Phenyl and ketone groups |
| Methyl 2-chloro-2-cyclopropylideneacetate | C₆H₇ClO₂ | Not reported | Not reported | Organic solvents | Cyclopropylidene and chloro substituent |
| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | Not reported | Not reported | Organic solvents | Chloro and ketone groups |
| Ethyl 2-(3-piperidinylidene)acetate hydrochloride | C₉H₁₆ClNO₂ | Not reported | Not reported | Water (ionized form) | Piperidine ring and hydrochloride salt |
Key Observations :
- Ring Strain : this compound’s cyclobutylidene ring introduces moderate strain compared to the more strained cyclopropylidene in methyl 2-chloro-2-cyclopropylideneacetate . This strain enhances reactivity in ring-opening or conjugate addition reactions .
- Substituent Effects : Chloro substituents (e.g., in ethyl 2-chloroacetoacetate) increase electrophilicity at the α-carbon, facilitating nucleophilic attacks, whereas phenyl groups (e.g., ethyl 2-phenylacetoacetate) enhance stability through resonance .
This compound
- Hydrolysis : Reacts with LiOH in THF/water/MeOH to yield 2-cyclobutylidene-acetic acid .
- Reduction: Reduced by DIBAL-H at -78°C to produce 2-cyclobutylideneethanol .
- Conjugate Additions : The α,β-unsaturated ester undergoes Michael additions, useful in constructing heterocycles .
Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)
- Knoevenagel Condensation: Forms α,β-unsaturated ketones for amphetamine precursor synthesis .
- Stability: The phenyl group stabilizes the enolate, favoring alkylation reactions .
Methyl 2-Chloro-2-cyclopropylideneacetate
- Grignard Reactions : Reacts with Grignard reagents to form spirocyclopropane derivatives .
- Drug Synthesis : Used to synthesize tadalafil analogs and spirocyclic oxazolines .
Ethyl 2-(3-Piperidinylidene)acetate Hydrochloride
- Pharmaceutical Intermediates : The piperidine ring enhances bioavailability, making it valuable in CNS drug development .
Biological Activity
Ethyl 2-cyclobutylideneacetate (CAS Number: 27741-65-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and relevant case studies that highlight the compound's efficacy.
This compound is characterized by its unique cyclobutylidene structure, which contributes to its reactivity and biological activity. The synthesis of this compound typically involves the use of cyclobutanone derivatives and acetates, employing standard organic synthesis techniques such as condensation reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol |
| CAS Number | 27741-65-7 |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents |
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against melanoma cell lines, showing promising results in inhibiting cell proliferation.
- Case Study : In a study assessing the cytotoxicity of various cycloalkyl derivatives, this compound demonstrated an IC₅₀ value of approximately 5.0 µM against WM9 melanoma cells, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis through caspase activation. This was evidenced by increased caspase-3/7 activity in treated cells, suggesting that the compound may trigger programmed cell death pathways.
- Research Findings : The ApoToxGlo™ assay results showed a statistically significant increase in caspase activity at concentrations above 5 µM, correlating with reduced cell viability in melanoma cells .
3. Toxicity Profile
While exploring its therapeutic potential, it is essential to consider the toxicity profile of this compound. Preliminary studies indicate that while it exhibits cytotoxicity against cancer cells, it shows comparatively lower toxicity towards non-tumorigenic human fibroblast cells.
- Comparative Toxicity Analysis : The IC₅₀ values for juvenile skin fibroblasts were found to be higher (approximately 6.4 µM), suggesting a degree of selectivity towards cancerous cells .
Conclusion and Future Directions
This compound presents a compelling case for further research into its biological activities, particularly in anticancer applications. Its ability to induce apoptosis selectively in cancer cells while sparing healthy cells positions it as a candidate for development into novel therapeutic agents.
Future studies should focus on:
- In vivo studies to assess pharmacokinetics and long-term safety.
- Mechanistic studies to elucidate the pathways involved in its anticancer effects.
- Formulation development to enhance bioavailability and therapeutic efficacy.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-cyclobutylideneacetate, and how can reaction yields be improved?
this compound is synthesized via cyclocondensation or alkylation reactions, leveraging its strained cyclobutylidene moiety. A common approach involves esterification of cyclobutylideneacetic acid derivatives with ethanol under acidic catalysis. Optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) is critical. For example, using anhydrous conditions and Lewis acids (e.g., BF₃·Et₂O) can enhance esterification efficiency . Kinetic studies comparing batch vs. flow reactors may further improve scalability and yield consistency.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Structural confirmation requires a multi-technique approach:
- NMR spectroscopy : Analyze and spectra to confirm cyclobutylidene proton environments (e.g., characteristic downfield shifts for α,β-unsaturated ester groups) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₁₂O₂, [M+H]⁺ = 141.0916) and fragmentation patterns .
- X-ray crystallography : Resolve bond lengths and angles to confirm the strained cyclobutylidene geometry .
Q. What stability considerations are critical for storing this compound?
The compound’s strained ring system makes it prone to thermal or photolytic ring-opening. Storage at -20°C in amber vials under inert gas (N₂/Ar) minimizes degradation. Purity (>98%) and solvent-free formulations reduce side reactions, as residual acids or bases can catalyze decomposition .
Advanced Research Questions
Q. How does the cyclobutylidene moiety influence the compound’s reactivity in Diels-Alder or [2+2] cycloadditions?
The cyclobutylidene group acts as a dienophile or electron-deficient partner in cycloadditions. Computational studies (DFT or MD simulations) predict regioselectivity and transition states. For example, frontier molecular orbital (FMO) analysis reveals enhanced reactivity of the α,β-unsaturated ester with electron-rich dienes. Experimental validation via kinetic isotope effects (KIE) or substituent screening can resolve mechanistic ambiguities .
Q. What computational methods best model the strain energy and electronic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates strain energy (comparing optimized vs. idealized geometries). Natural Bond Orbital (NBO) analysis quantifies hyperconjugation between the cyclobutylidene ring and ester carbonyl. Molecular dynamics (MD) simulations using OPLS-AA force fields predict solvent interactions and conformational stability .
Q. How can researchers address contradictions in reported catalytic efficiencies for this compound-mediated reactions?
Discrepancies in catalytic data (e.g., enantioselectivity or turnover frequency) often stem from solvent polarity, catalyst loading, or impurity profiles. Systematic meta-analysis of published protocols, combined with controlled reproducibility studies, isolates key variables. For example, organocatalysts (e.g., proline derivatives) may outperform transition-metal catalysts in polar aprotic solvents but fail under aqueous conditions .
Q. What role does this compound play in synthesizing bioactive cyclopropane or spirocyclic derivatives?
The compound serves as a precursor for strain-driven ring-expansion or cross-coupling reactions. For instance, photolytic [2+2] cycloaddition with alkenes generates bicyclic lactones, which are intermediates in antiviral drug synthesis. Reaction monitoring via in-situ IR or Raman spectroscopy tracks intermediate formation and optimizes stepwise yields .
Methodological Guidelines
- Data Contradiction Analysis : Use multivariate statistical tools (e.g., PCA) to compare divergent results in kinetic or thermodynamic studies .
- Ethical Research Practices : Adhere to safety protocols (e.g., fume hoods, PPE) when handling reactive intermediates and document synthetic byproducts for environmental risk assessments .
- Advanced Characterization : Pair experimental data with computational models (e.g., COSMO-RS for solvent effects) to resolve structural or mechanistic uncertainties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
